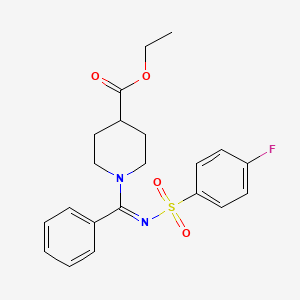
4-((Tetrahydrofuran-3-yl)methyl)piperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((Tetrahydrofuran-3-yl)methyl)piperazin-2-one hydrochloride, also known as THFMP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a tetrahydrofuran ring attached to its methyl group.
Scientific Research Applications
Antifungal Applications
The compound has been mentioned in the context of antifungal research . It is part of a larger compound that has been patented for use in the treatment of mycoses, which are fungal infections . This suggests that the compound could potentially be used in the development of new antifungal medications.
Pharmaceutical Research
The compound could be used in pharmaceutical research, particularly in the development of new drugs . The patent mentions the use of the compound as a pharmaceutical for the treatment of diseases associated with mycoses .
Organic Chemistry
The compound falls under the category of heterocyclic compounds, which contain one or more rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom . This suggests that it could be used in organic chemistry research, particularly in the study of heterocyclic compounds.
Potential Use in Therapy
The compound has been mentioned in the context of its use in therapy . This suggests that it could potentially be used in the development of therapeutic treatments for various diseases.
Biofilm Research
The compound could potentially be used in biofilm research. Fungi are known to generate an extracellular matrix (ECM) that binds them together and allows them to adhere to their in vitro or in vivo substrates . This biofilm serves to protect them against the hostile environments of the host immune system and to resist antimicrobial killing .
Modulation of Pharmacokinetic Properties
Piperazine, a structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially be used in the development of drugs with improved pharmacokinetic properties.
properties
IUPAC Name |
4-(oxolan-3-ylmethyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-6-11(3-2-10-9)5-8-1-4-13-7-8;/h8H,1-7H2,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIAYIFEQMOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCNC(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


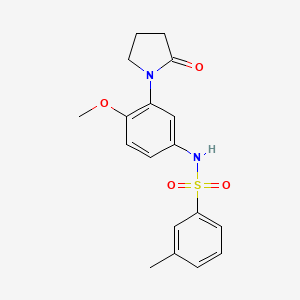
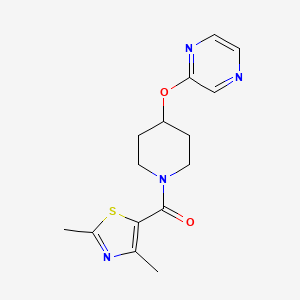
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)

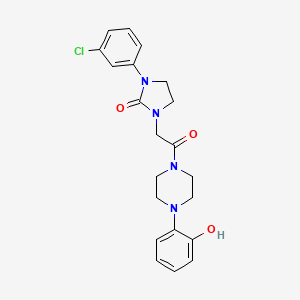
![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)

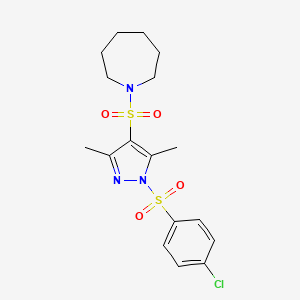
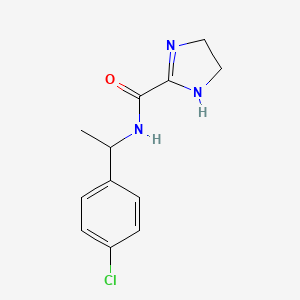

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

